molecular formula C12H7ClFN3S B8539443 7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine

7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine

Cat. No. B8539443
M. Wt: 279.72 g/mol
InChI Key: JUKPTTSTHGFSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193741B2

Procedure details

To a solution of 2-(4-fluorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7(6H)-one (0.40 g, 1.23 mmol) in POCl3 was added diisopropylethylamine (0.13 ml, 0.77 mmol). The reaction mixture was stirred under N2 at 90° C. for 3.5 hours. After cooling down to room temperature, the reaction mixture was poured into ice-water and the aqueous phase was extracted with diethyl ether. The combined organic layers were washed with a saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by chromatography on silica gel (hexane/EtOAc 10:1) to yield the title compound as a white solid (42.8 mg, 40%).
Name
2-(4-fluorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7(6H)-one
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[N:11]=[C:12]([CH3:18])[NH:13][C:14](=O)[C:15]=3[N:16]=2)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.O=P(Cl)(Cl)[Cl:30]>>[Cl:30][C:14]1[C:15]2[N:16]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[S:9][C:10]=2[N:11]=[C:12]([CH3:18])[N:13]=1

Inputs

Step One
Name
2-(4-fluorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidin-7(6H)-one
Quantity
0.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=2N=C(NC(C2N1)=O)C
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 at 90° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on silica gel (hexane/EtOAc 10:1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C)SC(=N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 42.8 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.